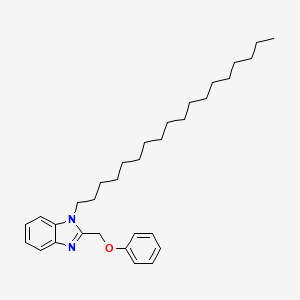

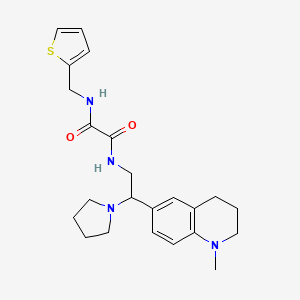

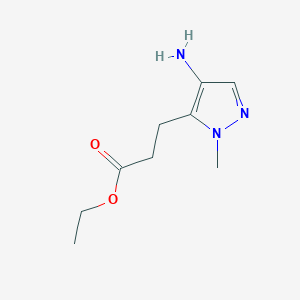

![molecular formula C15H11N5 B2398532 7-phenyl-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 303146-15-8](/img/structure/B2398532.png)

7-phenyl-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “7-phenyl-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine” belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . These compounds are non-naturally occurring small molecules that have aroused the interest of researchers due to their significant biological activities in various domains, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .

Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[1,5-a]pyrimidines is confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . These techniques provide information about the functional groups present in the molecule and their arrangement.Aplicaciones Científicas De Investigación

Antibacterial Activity

This compound has been studied for its potential antibacterial activity . A series of derivatives were prepared and evaluated for their antibacterial activity. Some of them underwent further testing for in vitro inhibition of enoyl ACP reductase and DHFR enzymes . The majority of the synthesized molecules exhibited appreciable action against these enzymes .

Antitubercular Activity

In addition to antibacterial properties, some of the synthesized compounds also showed strong antitubercular properties . This suggests that these compounds could be used in the treatment of tuberculosis .

Inhibition of Enoyl ACP Reductase

Enoyl ACP reductase is an enzyme involved in the synthesis of fatty acids. Some of the synthesized compounds were found to inhibit this enzyme , which could have implications in the treatment of diseases where this enzyme plays a role.

Inhibition of DHFR Enzymes

Dihydrofolate reductase (DHFR) is an enzyme that plays a crucial role in DNA synthesis. The inhibition of this enzyme is a common strategy in the treatment of various diseases, including cancer. Some of the synthesized compounds were found to inhibit this enzyme .

Anticancer Activity

The compound and its derivatives have been evaluated for their potential anticancer activity . Some of the synthesized compounds showed promising cytotoxic activity against various human cancer cell lines, including MCF-7, Hela, and A549 .

Potential Therapeutic Applications

The pronounced docking properties and biological activity of these molecules suggest excellent future therapeutic possibilities with potential uses in the biological and medical sciences .

Direcciones Futuras

The future directions for research on “7-phenyl-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . The development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .

Mecanismo De Acción

Target of Action

Similar compounds, such as 1,2,4-triazolo[1,5-a]pyridine derivatives, have been found to act as inhibitors of various enzymes, including rorγt, phd-1, jak1, and jak2 . These enzymes play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction .

Mode of Action

Similar compounds have been shown to inhibit their target enzymes, thereby modulating the associated biological processes . The inhibition of these enzymes can lead to changes in cellular signaling pathways, affecting cell function and potentially leading to therapeutic effects .

Biochemical Pathways

Given the potential targets of similar compounds, it can be inferred that this compound may affect pathways related to immune response, oxygen sensing, and signal transduction . The downstream effects of these pathway modulations would depend on the specific cellular context and the extent of enzyme inhibition .

Result of Action

The inhibition of target enzymes by similar compounds can lead to changes in cellular signaling pathways, potentially resulting in therapeutic effects .

Propiedades

IUPAC Name |

7-phenyl-2-pyrrol-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N5/c1-2-6-12(7-3-1)13-8-9-16-14-17-15(18-20(13)14)19-10-4-5-11-19/h1-11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKVOHDHDDYVNQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=NC3=NC(=NN23)N4C=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-phenyl-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{2-Hydroxy-4-[(4-methylbenzyl)oxy]phenyl}-1-ethanone](/img/structure/B2398451.png)

![8-Methyl-5-propan-2-yl-2-(2,2,2-trifluoroacetyl)-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-10-one](/img/structure/B2398466.png)

![1-(prop-2-yn-1-yl)-N-(4-{[5-(trifluoromethyl)pyridin-2-yl]amino}phenyl)piperidine-4-carboxamide](/img/structure/B2398471.png)